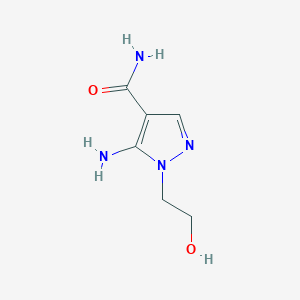

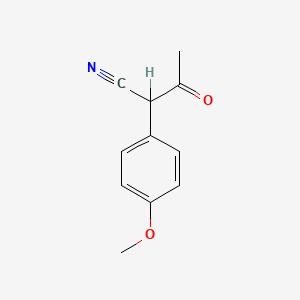

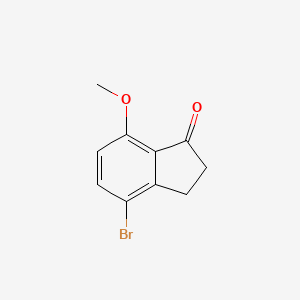

![molecular formula C14H10BrClO3 B1267424 5-ブロモ-2-[(4-クロロベンジル)オキシ]安息香酸 CAS No. 62176-36-7](/img/structure/B1267424.png)

5-ブロモ-2-[(4-クロロベンジル)オキシ]安息香酸

説明

Synthesis Analysis

The synthesis of compounds related to 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid, such as 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, involves multiple steps starting from basic materials like dimethyl terephthalate, through processes including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. This scalable method demonstrates significant cost reductions and high yields for industrial-scale applications (Zhang et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid has been characterized by various spectroscopic techniques, including NMR and MS, confirming the presence of key functional groups and the overall structural integrity of the molecule (Bi, 2014).

Chemical Reactions and Properties

Chemical reactions involving 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid derivatives include elimination, reduction, bromization, and reactions with secondary alkylamines or primary alkylamines leading to various products with potential as CCR5 antagonists. These reactions demonstrate the compound's versatility in synthesizing novel chemical entities (Bi, 2015).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, including those similar to 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid, can be studied through crystallographic analysis. This analysis helps in understanding the compound's structural arrangements and intermolecular interactions, which are crucial for determining its physical characteristics and potential applications in material science (Suchetan et al., 2016).

Chemical Properties Analysis

The chemical properties of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid and its derivatives are influenced by their functional groups and molecular structure. Studies on similar compounds have focused on their reactivity, synthesis pathways, and the formation of complexes with metals, providing insight into their chemical behavior and potential for further application in various fields (Jaber et al., 2021).

科学的研究の応用

環境研究

環境研究では、研究者はさまざまな生態系における5-ブロモ-2-[(4-クロロベンジル)オキシ]安息香酸の分解経路と残留性を調査する可能性があります。環境における挙動を理解することは、その影響と使用に関連する潜在的なリスクを評価するために不可欠です。

これらの分野はそれぞれ、5-ブロモ-2-[(4-クロロベンジル)オキシ]安息香酸の応用に関する独自の視点を提供し、科学研究における化合物の汎用性を示しています。 この化合物の構造には、臭素原子とクロロベンジル基が含まれており、さまざまな研究分野で活用できる複数の化学反応性を提供しています .

Safety and Hazards

特性

IUPAC Name |

5-bromo-2-[(4-chlorophenyl)methoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO3/c15-10-3-6-13(12(7-10)14(17)18)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKVIEICPQFBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80315184 | |

| Record name | 5-Bromo-2-[(4-chlorophenyl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80315184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62176-36-7 | |

| Record name | 5-Bromo-2-[(4-chlorophenyl)methoxy]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62176-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 292936 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062176367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 62176-36-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-[(4-chlorophenyl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80315184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

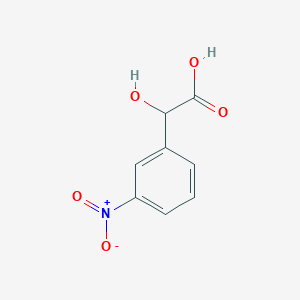

![2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide](/img/structure/B1267346.png)

![6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267356.png)